(Dichloromethyl)cyclohexane

Description

Structure

3D Structure

Properties

CAS No. |

24099-71-6 |

|---|---|

Molecular Formula |

C7H12Cl2 |

Molecular Weight |

167.07 g/mol |

IUPAC Name |

dichloromethylcyclohexane |

InChI |

InChI=1S/C7H12Cl2/c8-7(9)6-4-2-1-3-5-6/h6-7H,1-5H2 |

InChI Key |

WUIZXVIJYDEKPU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

(Dichloromethyl)cyclohexane chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of (Dichloromethyl)cyclohexane. The information is compiled for professionals in research and development who may utilize this compound as a building block in organic synthesis or in the development of new chemical entities. All quantitative data is presented in standardized tables for clarity and ease of comparison.

Chemical Identity and Structure

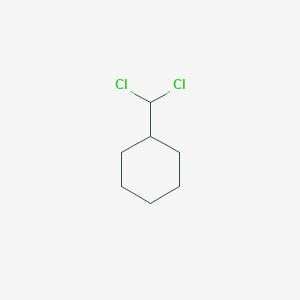

This compound, identified by the CAS Number 24099-71-6, is a halogenated cycloalkane.[1] The structure consists of a cyclohexane ring bonded to a dichloromethyl group. The molecule's chemical identifiers and structural representations are crucial for unambiguous identification in research and regulatory contexts.

The structure is defined by a six-carbon aliphatic ring and a single carbon substituent bearing two chlorine atoms. The cyclohexane ring predominantly exists in a stable chair conformation to minimize steric and torsional strain.

Table 1: Chemical Identifiers [1]

| Identifier | Value |

| IUPAC Name | dichloromethylcyclohexane |

| CAS Number | 24099-71-6 |

| Molecular Formula | C₇H₁₂Cl₂ |

| SMILES | C1CCC(CC1)C(Cl)Cl |

| InChI | InChI=1S/C7H12Cl2/c8-7(9)6-4-2-1-3-5-6/h6-7H,1-5H2 |

| InChIKey | WUIZXVIJYDEKPU-UHFFFAOYSA-N |

Physicochemical Properties

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 167.07 g/mol | PubChem[1] |

| Monoisotopic Mass | 166.0316058 Da | PubChem[1] |

| Boiling Point | Not Available | - |

| Melting Point | Not Available | - |

| Density | Not Available | - |

| XLogP3-AA (LogP) | 3.9 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 0 | PubChem[1] |

Synthesis and Reactivity

While a specific, peer-reviewed experimental protocol for the synthesis of this compound is not detailed in the available literature, a plausible and standard method is the free-radical chlorination of methylcyclohexane. This reaction typically proceeds via a chain mechanism involving initiation, propagation, and termination steps, often initiated by UV light. The dichlorination of the methyl group would require controlled conditions, potentially utilizing an excess of the chlorinating agent.

Representative Experimental Protocol: Free-Radical Chlorination

This protocol describes a general methodology for the synthesis of this compound from methylcyclohexane. Note: This is a representative procedure and has not been sourced from a specific publication. Optimization would be required to favor the desired dichlorinated product over other chlorinated isomers.

Objective: To synthesize this compound via free-radical chlorination of methylcyclohexane.

Materials:

-

Methylcyclohexane

-

Chlorine (Cl₂) gas or N-chlorosuccinimide (NCS)

-

An inert solvent (e.g., carbon tetrachloride - Caution: high toxicity )

-

A radical initiator (e.g., AIBN or UV lamp)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Methodology:

-

Reaction Setup: A solution of methylcyclohexane in an inert solvent is prepared in a three-necked flask equipped with a reflux condenser, a gas inlet (if using Cl₂), and a thermometer. The apparatus should be protected from ambient light if not using a UV initiator.

-

Initiation: The reaction is initiated either by irradiating the mixture with a UV lamp or by adding a chemical initiator like AIBN and heating the mixture to reflux.

-

Chlorination: Chlorine gas is bubbled through the solution at a controlled rate, or N-chlorosuccinimide is added portion-wise. The reaction is exothermic and may require cooling to maintain a steady temperature.

-

Monitoring: The reaction progress is monitored by Gas Chromatography (GC) to observe the consumption of the starting material and the formation of mono- and di-chlorinated products.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. It is then washed sequentially with water and a 5% sodium bicarbonate solution to remove HCl and unreacted chlorine.

-

Drying and Purification: The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed via rotary evaporation. The resulting crude product, a mixture of chlorinated cyclohexanes, is purified by fractional distillation under reduced pressure to isolate this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of this compound. While raw data is not provided, the availability of specific spectral information has been noted in chemical databases.

Table 3: Available Spectroscopic Data

| Technique | Availability | Source |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Data available from SpectraBase | PubChem[1] |

| Infrared (IR) Spectroscopy | Vapor Phase IR Spectra available from SpectraBase | PubChem[1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | No specific data cited in search results. | - |

A typical ¹H-NMR spectrum would be expected to show complex multiplets for the cyclohexane ring protons and a distinct singlet or triplet (depending on the specific conformation and neighboring protons) for the proton on the dichloromethyl group. The ¹³C-NMR would show distinct signals for the carbons of the cyclohexane ring and a downfield signal for the dichloromethyl carbon due to the electron-withdrawing effect of the chlorine atoms.

References

(Dichloromethyl)cyclohexane IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Dichloromethyl)cyclohexane is a halogenated aliphatic cyclic hydrocarbon. Its chemical structure, featuring a dichloromethyl group attached to a cyclohexane ring, makes it a potential building block in organic synthesis. The presence of the gem-dinal C-Cl bond offers a site for various chemical transformations, making it a compound of interest for creating diverse molecular scaffolds. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic approach, predicted spectral data, and potential applications in the context of drug discovery and development.

Chemical Identity and Properties

| Identifier | Value |

| IUPAC Name | dichloromethylcyclohexane |

| CAS Number | 24099-71-6 |

| Molecular Formula | C₇H₁₂Cl₂ |

| Molecular Weight | 167.08 g/mol |

| Canonical SMILES | C1CCC(CC1)C(Cl)Cl |

| InChI Key | WUIZXVIJYDEKPU-UHFFFAOYSA-N |

Table 1: Chemical Identifiers for this compound

| Property | Value (Predicted/Estimated) |

| Boiling Point | ~190-200 °C (Predicted) |

| Density | ~1.1 g/cm³ (Predicted) |

| Appearance | Colorless liquid (Expected) |

| Solubility | Insoluble in water; Soluble in organic solvents |

Table 2: Physicochemical Properties of this compound

Synthesis Protocol

Reaction:

Methylcyclohexane + 2 Cl₂ --(UV light or heat)--> this compound + 2 HCl

Experimental Procedure (General):

-

Reaction Setup: A reaction vessel equipped with a reflux condenser, a gas inlet, a thermometer, and a magnetic stirrer is charged with methylcyclohexane. The apparatus should be placed in a well-ventilated fume hood.

-

Initiation: The reaction mixture is heated to reflux or irradiated with a UV lamp to initiate the free-radical chain reaction.

-

Chlorination: Chlorine gas is bubbled through the reaction mixture at a controlled rate. The reaction is exothermic, and the temperature should be monitored and controlled.

-

Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) to observe the formation of mono-, di-, and polychlorinated products.

-

Work-up: Once the desired level of dichlorination is achieved, the reaction is stopped by discontinuing the chlorine gas flow and turning off the heat/UV source. The reaction mixture is cooled to room temperature and washed with an aqueous solution of sodium bicarbonate to neutralize any residual HCl, followed by washing with water.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product, which will be a mixture of chlorinated cyclohexanes, is then purified by fractional distillation to isolate this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show a complex pattern due to the various protons on the cyclohexane ring and the single proton on the dichloromethyl group.

-

~5.8-6.2 ppm (t, 1H): This downfield triplet is expected for the proton of the -CHCl₂ group, shifted downfield due to the deshielding effect of the two chlorine atoms.

-

~1.0-2.2 ppm (m, 11H): A complex series of multiplets for the eleven protons on the cyclohexane ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show five distinct signals, assuming chair conformation and depending on the symmetry.

-

~80-90 ppm: The carbon of the -CHCl₂ group, significantly shifted downfield by the two chlorine atoms.

-

~25-45 ppm: Four signals corresponding to the carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by C-H and C-Cl stretching and bending vibrations.

-

2850-2950 cm⁻¹ (strong): C-H stretching vibrations of the cyclohexane ring.[5]

-

1440-1480 cm⁻¹ (medium): C-H bending (scissoring) vibrations of the -CH₂- groups.[5]

-

700-800 cm⁻¹ (strong): C-Cl stretching vibrations, characteristic of chloroalkanes.[6]

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for chlorinated alkanes.

-

Molecular Ion (M⁺): A cluster of peaks around m/z 166, 168, and 170, corresponding to the different isotopes of chlorine (³⁵Cl and ³⁷Cl). The relative intensities of these peaks will be indicative of the presence of two chlorine atoms.

-

Fragmentation: Common fragmentation pathways would involve the loss of HCl (M-36), a chlorine radical (M-35/37), and cleavage of the cyclohexane ring.[7][8][9]

Reactivity and Potential Applications

The gem-dichloro moiety in this compound is the primary site of reactivity. This functional group can undergo various transformations, making the compound a potentially useful intermediate in organic synthesis.

-

Hydrolysis: Under appropriate conditions, the gem-dichloro group can be hydrolyzed to form an aldehyde (cyclohexanecarboxaldehyde).

-

Nucleophilic Substitution: The chlorine atoms can be displaced by various nucleophiles, although this may require forcing conditions.

-

Reductive Dehalogenation: The C-Cl bonds can be reduced to C-H bonds using reducing agents.

In the context of drug discovery, gem-dihalogenated compounds can serve as precursors to introduce other functional groups or as bioisosteres for carbonyl groups. The lipophilicity of the cyclohexane ring combined with the reactive dichloromethyl group could be leveraged in the design of novel bioactive molecules.

Hypothetical Drug Discovery Workflow

Given the nature of this compound as a potential synthetic building block, a logical application in a drug discovery setting would be its use in the generation of a library of diverse compounds for screening.

References

Physical and chemical properties of (Dichloromethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Dichloromethyl)cyclohexane is a halogenated cycloalkane with the chemical formula C₇H₁₂Cl₂. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available spectral data and established chemical principles. Detailed experimental protocols for its synthesis and characterization are outlined to support its application in research and development.

Chemical Identity and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | dichloromethylcyclohexane | PubChem[1] |

| CAS Number | 24099-71-6 | PubChem[1] |

| Molecular Formula | C₇H₁₂Cl₂ | PubChem[1] |

| Molecular Weight | 167.07 g/mol | PubChem[1] |

| Monoisotopic Mass | 166.0316058 Da | PubChem[1] |

| Computed XLogP3-AA | 3.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

Note: Many of the listed physical properties are computed and should be confirmed with experimental data where possible.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

Mass Spectrometry

The mass spectrum of this compound is available and provides key information for its identification.[1] The fragmentation pattern is expected to be influenced by the presence of the cyclohexane ring and the two chlorine atoms. Key fragmentation pathways would likely involve the loss of chlorine atoms and fragmentation of the cyclohexane ring.

Expected Fragmentation:

-

Molecular Ion Peak (M⁺): The molecular ion peak would be observed, and due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), it would appear as a characteristic cluster of peaks (M, M+2, M+4).

-

Loss of Cl: A significant fragment would likely correspond to the loss of a chlorine radical, leading to a [M-Cl]⁺ ion.

-

Cyclohexyl Cation: Fragmentation may lead to the formation of a cyclohexyl cation or related ring fragments.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound would be dominated by absorptions corresponding to C-H and C-Cl bond vibrations. A vapor phase IR spectrum is available for this compound.[1]

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2950-2850 | C-H (alkane) stretch | Strong |

| 1450 | C-H bend (scissoring) | Medium |

| 800-600 | C-Cl stretch | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton on the dichloromethyl-substituted carbon would appear as a downfield triplet due to the electron-withdrawing effect of the two chlorine atoms. The protons on the cyclohexane ring would appear as a complex multiplet in the typical aliphatic region.

-

¹³C NMR: The carbon of the dichloromethyl group would be significantly shifted downfield. The carbons of the cyclohexane ring would appear in the aliphatic region, with the carbon attached to the dichloromethyl group showing a downfield shift compared to the others.

Chemical Properties and Reactivity

This compound is a geminal dihalide, and its reactivity is primarily dictated by the two chlorine atoms attached to the same carbon.

-

Nucleophilic Substitution: It is expected to undergo nucleophilic substitution reactions, though likely at a slower rate than corresponding monochlorinated alkanes. Strong nucleophiles can displace one or both chlorine atoms.

-

Hydrolysis: Under appropriate conditions (e.g., with a strong base), it can be hydrolyzed to form cyclohexanecarbaldehyde.

-

Elimination Reactions: Treatment with a strong, sterically hindered base could potentially lead to elimination reactions, although this is less common for gem-dihalides compared to vicinal dihalides.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of gem-dichlorides is the reaction of an aldehyde with a chlorinating agent such as phosphorus pentachloride (PCl₅).

Reaction: Cyclohexanecarbaldehyde + PCl₅ → this compound + POCl₃

Experimental Workflow Diagram:

Caption: Synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place cyclohexanecarbaldehyde. Cool the flask in an ice bath.

-

Addition of PCl₅: Slowly add phosphorus pentachloride (1.1 equivalents) to the cooled aldehyde with continuous stirring. The addition should be done in portions to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or GC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Characterization Protocol

Logical Flow for Characterization:

Caption: Characterization workflow for this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Inject a dilute solution of the purified product in a suitable solvent (e.g., hexane) into a GC-MS system.

-

Use a standard non-polar column (e.g., DB-5).

-

Obtain the retention time and the mass spectrum.

-

Confirm the molecular weight from the molecular ion peak and analyze the fragmentation pattern to verify the structure.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts, multiplicities, and integration to confirm the structure of this compound.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the neat liquid (if possible) or as a solution in a suitable solvent (e.g., CCl₄).

-

Identify the characteristic absorption bands for C-H and C-Cl bonds.

-

Safety and Handling

This compound is expected to be a combustible liquid and an irritant. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Avoid contact with skin and eyes. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a summary of the known and predicted physical and chemical properties of this compound. The included experimental protocols for its synthesis and characterization offer a practical resource for researchers. Further experimental investigation is warranted to fully elucidate the physical constants and reactivity profile of this compound for its potential applications in organic synthesis and drug development.

References

An In-Depth Technical Guide to the Synthesis and Discovery of (Dichloromethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Dichloromethyl)cyclohexane is a halogenated organic compound with potential applications in organic synthesis and as a building block in medicinal chemistry. This technical guide provides a comprehensive overview of the plausible synthetic routes for this compound, focusing on the dichlorination of cyclohexanecarboxaldehyde and the free-radical dichloromethylation of cyclohexane. Detailed experimental protocols, though not explicitly found for this specific molecule in publicly available literature, are extrapolated from established general procedures. This document also presents relevant physicochemical data in a structured format and outlines the logical pathways for its synthesis.

Introduction

The synthesis of halogenated organic molecules is of significant interest in the field of drug discovery and development, as the introduction of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This compound, with its geminal dichloro group attached to a cyclohexane ring, represents a potentially valuable synthon for the creation of novel chemical entities. This guide aims to provide a thorough understanding of the synthesis and properties of this compound, drawing upon established chemical principles and related experimental procedures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the planning of synthetic procedures and for the characterization of the final product.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂Cl₂ | PubChem CID 13066179[1] |

| Molecular Weight | 167.07 g/mol | PubChem CID 13066179[1] |

| CAS Number | 24099-71-6 | PubChem CID 13066179[1] |

| Appearance | Colorless liquid (predicted) | General knowledge |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in organic solvents (predicted) | General knowledge |

Synthetic Pathways

Two primary synthetic strategies are proposed for the synthesis of this compound. The logical workflow for these approaches is depicted in the following diagram.

Caption: Plausible synthetic routes to this compound.

Dichlorination of Cyclohexanecarboxaldehyde

The conversion of an aldehyde to a geminal dichloride is a well-established transformation in organic synthesis. The most common reagent for this purpose is phosphorus pentachloride (PCl₅).[2][3][4] The reaction proceeds via the replacement of the carbonyl oxygen with two chlorine atoms.

Reaction Scheme:

Materials:

-

Cyclohexanecarboxaldehyde

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous inert solvent (e.g., carbon tetrachloride, dichloromethane)

-

Ice bath

-

Stirring apparatus

-

Distillation apparatus

Procedure:

-

In a fume hood, a solution of cyclohexanecarboxaldehyde in an anhydrous inert solvent is prepared in a flask equipped with a stirrer and a reflux condenser.

-

The flask is cooled in an ice bath.

-

Phosphorus pentachloride is added portion-wise to the stirred solution. The addition should be controlled to manage the exothermic reaction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitoring by TLC or GC is recommended).

-

The reaction mixture is then carefully poured onto crushed ice to decompose the excess PCl₅ and the resulting phosphorus oxychloride (POCl₃).

-

The organic layer is separated, washed with a dilute solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed by distillation.

-

The crude this compound is purified by fractional distillation under reduced pressure.

Expected Outcome:

The reaction is expected to yield this compound. The yield and purity would need to be determined by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Free-Radical Dichloromethylation of Cyclohexane

Another plausible route is the direct dichloromethylation of cyclohexane. This would likely proceed via a free-radical mechanism, where a dichloromethyl radical is generated and reacts with cyclohexane. A potential source for the dichloromethyl radical is dichloromethane (CH₂Cl₂) in the presence of a radical initiator, such as a peroxide.[5][6][7]

Reaction Scheme:

The dichloromethyl radical (·CHCl₂) could be generated from dichloromethane by hydrogen abstraction initiated by a radical initiator.

The following is a conceptual experimental protocol based on general principles of free-radical halogenation.

Materials:

-

Cyclohexane

-

Dichloromethane (in large excess, acting as both reagent and solvent)

-

Radical initiator (e.g., benzoyl peroxide, di-tert-butyl peroxide)

-

Inert gas supply (e.g., nitrogen or argon)

-

UV lamp (for photochemical initiation, if applicable)

-

Reflux condenser

-

Stirring apparatus

-

Distillation apparatus

Procedure:

-

A mixture of cyclohexane and a large excess of dichloromethane is placed in a reaction vessel equipped with a stirrer, a reflux condenser, and an inlet for inert gas.

-

The radical initiator is added to the mixture.

-

The reaction mixture is heated to reflux under an inert atmosphere. If photochemical initiation is used, the mixture is irradiated with a UV lamp.

-

The reaction is monitored over time for the formation of the product using GC.

-

Upon completion, the excess dichloromethane and unreacted cyclohexane are removed by distillation.

-

The remaining mixture is washed with a dilute base solution to remove any acidic byproducts.

-

The organic layer is dried and the product is isolated and purified by fractional distillation under reduced pressure.

Expected Outcome:

This reaction is likely to produce a mixture of products, including monochlorocyclohexane and other chlorinated species, in addition to the desired this compound. The selectivity and yield would be highly dependent on the reaction conditions.

Characterization and Data Presentation

Upon successful synthesis, the structure and purity of this compound would be confirmed using a combination of spectroscopic methods.

| Analytical Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methine proton of the CHCl₂ group (likely a triplet), and complex multiplets for the cyclohexane ring protons. |

| ¹³C NMR | A signal for the dichloromethyl carbon, and signals for the carbons of the cyclohexane ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of C₇H₁₂Cl₂, and a characteristic isotopic pattern for a molecule containing two chlorine atoms. |

| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations for the cyclohexane and dichloromethyl groups, and C-Cl stretching vibrations. |

Discovery and Historical Context

There is no readily available information in the searched scientific literature detailing the specific discovery or first synthesis of this compound. It is likely that this compound was first synthesized as part of broader studies into the halogenation of hydrocarbons or the conversion of aldehydes to geminal dihalides, but a landmark publication dedicated to its discovery has not been identified.

Conclusion

This technical guide has outlined the most plausible synthetic routes for the preparation of this compound, based on well-established organic reactions. While specific experimental details for this exact compound are scarce in the public domain, the provided general protocols for the dichlorination of aldehydes and the free-radical halogenation of alkanes offer a solid foundation for its synthesis in a laboratory setting. Further research would be required to optimize these reaction conditions and to fully characterize the compound and explore its potential applications in organic synthesis and medicinal chemistry.

Workflow and Logic Diagrams

The following diagram illustrates the experimental workflow for the synthesis and characterization of this compound via the dichlorination of cyclohexanecarboxaldehyde.

Caption: Experimental workflow for synthesis and characterization.

References

- 1. This compound | C7H12Cl2 | CID 13066179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. Phosphorus pentachloride - Sciencemadness Wiki [sciencemadness.org]

- 4. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. free-radical-catalyzed-oxidation-reactions-with-cyclohexene-and-cyclooctene-with-peroxides-as-initiators - Ask this paper | Bohrium [bohrium.com]

- 7. "Free-radical catalyzed oxidation reactions with cyclohexene and cycloo" by Rudy Luck and Nick Newberry [digitalcommons.mtu.edu]

Spectroscopic Analysis of (Dichloromethyl)cyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (Dichloromethyl)cyclohexane. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and analysis of analogous structures. This guide also includes generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound. These predictions are derived from the analysis of similar alkyl halides and cyclohexane derivatives.

Table 1: Predicted ¹H NMR Data (CDCl₃, TMS at 0.0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 5.8 - 6.2 | Doublet | 1H | -CHCl₂ |

| ~ 1.0 - 2.2 | Multiplet | 11H | Cyclohexyl protons |

Note: The precise chemical shift of the dichloromethyl proton is an estimate and can be influenced by solvent effects. The cyclohexyl protons will exhibit complex splitting patterns due to their diastereotopic nature.

Table 2: Predicted ¹³C NMR Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 70 - 80 | -CHCl₂ |

| ~ 25 - 45 | Cyclohexyl carbons |

Note: The chemical shifts of the cyclohexyl carbons will vary depending on their position relative to the dichloromethyl group.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850 - 2950 | Strong | C-H (sp³) stretching |

| 1450 | Medium | CH₂ bending |

| 850 - 550 | Medium to Strong | C-Cl stretching[1][2] |

Note: The fingerprint region (below 1500 cm⁻¹) will likely contain additional complex absorptions characteristic of the entire molecule.[1]

Table 4: Predicted Mass Spectrometry (EI-MS) Data

| m/z | Proposed Fragment |

| [M]+• | Molecular ion (C₇H₁₂Cl₂) |

| [M-Cl]+ | Loss of a chlorine atom |

| [M-HCl]+• | Loss of hydrogen chloride |

| [C₆H₁₁]+ | Cyclohexyl cation |

| [CHCl₂]+ | Dichloromethyl cation |

Note: The isotopic pattern of the molecular ion and chlorine-containing fragments will show characteristic ratios due to the presence of ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Instrument parameters may require optimization for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.[3][4] The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer, with typical frequencies for ¹H NMR ranging from 300 to 600 MHz. For ¹³C NMR, a proton-decoupled experiment is usually performed to simplify the spectrum. Data processing involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron impact (EI) at 70 eV.[5] The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. scribd.com [scribd.com]

- 3. docbrown.info [docbrown.info]

- 4. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pubs.aip.org [pubs.aip.org]

Thermodynamic Properties of (Dichloromethyl)cyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of (Dichloromethyl)cyclohexane. Due to a notable scarcity of direct experimental data for this specific compound, this document focuses on presenting high-quality computed data, outlining detailed experimental protocols generally applicable for the determination of thermodynamic properties of halogenated organic compounds, and discussing theoretical estimation methods. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational understanding and practical approaches to assessing the thermodynamic characteristics of this compound and structurally similar molecules.

Introduction

This compound is a halogenated cycloalkane whose physical and chemical properties are of interest in various fields, including chemical synthesis, materials science, and as a potential intermediate in drug development. A thorough understanding of its thermodynamic properties is crucial for process design, reaction optimization, safety assessments, and predicting its behavior in different environments. These properties, including enthalpy of formation, heat capacity, and vapor pressure, govern the energy changes and phase equilibria of the substance.

This guide addresses the current landscape of available data for this compound, acknowledging the limited experimental measurements. To bridge this gap, we present computed values from reliable sources and provide in-depth descriptions of the standard experimental techniques that would be employed to measure these properties.

Physicochemical and Computed Thermodynamic Data

Table 1: General and Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂Cl₂ | PubChem |

| Molecular Weight | 167.07 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 24099-71-6 | PubChem |

| Computed XLogP3 | 3.9 | PubChem |

Note: The data in this table is computed and should be used as an estimate. Experimental verification is recommended.

Experimental Protocols for Thermodynamic Property Determination

The following sections detail the standard experimental methodologies that are broadly applicable for determining the key thermodynamic properties of halogenated organic compounds like this compound.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property representing the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, it is often determined indirectly through the enthalpy of combustion.

Constant-volume calorimetry is a primary method for determining the heat of combustion for solid and liquid organic compounds.[1]

Experimental Procedure:

-

A precisely weighed sample of this compound is placed in a sample holder within a high-pressure vessel known as a "bomb."

-

The bomb is purged and then filled with pure oxygen to a high pressure (typically 20-30 atm).

-

A small amount of water is often added to the bomb to ensure that all water formed during combustion is in the liquid state.

-

The bomb is sealed and submerged in a known mass of water in an insulated container (the calorimeter). The entire apparatus is allowed to reach thermal equilibrium.

-

The initial temperature of the water is recorded with high precision.

-

The sample is ignited remotely via an electrical fuse.

-

The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise.

-

The temperature is monitored and recorded until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter (C_cal) is predetermined by burning a standard substance with a known heat of combustion, such as benzoic acid.

-

The heat released by the reaction (q_rxn) is calculated using the formula: q_rxn = -C_cal * ΔT, where ΔT is the corrected temperature change.[1]

-

From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law, considering the standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

Heat Capacity

The heat capacity (Cp) of a substance is the amount of heat required to raise its temperature by one degree Celsius (or one Kelvin).[2] It is a crucial parameter for heat transfer calculations and for determining changes in enthalpy and entropy with temperature.

Adiabatic calorimetry is a highly accurate method for determining the heat capacity of liquids and solids.

Experimental Procedure:

-

A known mass of liquid this compound is placed in a sample cell within the calorimeter.

-

The calorimeter is equipped with a precision heater and a temperature sensor.

-

The sample cell is surrounded by an adiabatic shield, the temperature of which is controlled to match the temperature of the sample cell at all times. This minimizes heat loss to the surroundings.

-

A precisely measured amount of electrical energy (q) is supplied to the heater, causing the temperature of the sample to increase.

-

The resulting temperature change (ΔT) is carefully measured.

-

The heat capacity of the sample is calculated using the formula: Cp = q / ΔT, after accounting for the heat capacity of the sample cell itself (which is determined in a separate calibration experiment).

-

Measurements are repeated at different temperatures to determine the temperature dependence of the heat capacity.

Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. It is a critical property for distillation design, safety analysis, and environmental fate modeling.

The static method is a direct measurement of vapor pressure and is suitable for compounds with moderate to high vapor pressures.

Experimental Procedure:

-

A pure sample of this compound is placed in a thermostatted vessel connected to a pressure measuring device (e.g., a manometer or a pressure transducer).

-

The sample is thoroughly degassed to remove any dissolved air or other volatile impurities.

-

The vessel is heated to a constant, precisely known temperature.

-

The system is allowed to reach equilibrium, at which point the pressure reading stabilizes. This reading is the vapor pressure of the substance at that temperature.

-

Measurements are repeated at various temperatures to establish the vapor pressure curve.

For compounds with low vapor pressure, the gas saturation method is often employed.[3]

Experimental Procedure:

-

A stream of an inert carrier gas (e.g., nitrogen or helium) is passed at a known, constant flow rate through a thermostatted vessel containing the this compound sample.

-

The carrier gas becomes saturated with the vapor of the compound.

-

The saturated gas stream is then passed through a cold trap or an analytical system (e.g., a gas chromatograph) to determine the mass of the condensed vapor.

-

By knowing the volume of the carrier gas and the mass of the transported substance, the partial pressure of the substance (which is equal to its vapor pressure) can be calculated using the ideal gas law.

Theoretical Estimation of Thermodynamic Properties

In the absence of experimental data, computational methods and quantitative structure-property relationship (QSPR) models can provide valuable estimates of thermodynamic properties.

Group Additivity Methods

Methods like the Benson group additivity method allow for the estimation of thermodynamic properties such as enthalpy of formation and heat capacity by summing the contributions of individual molecular groups. This approach has been extended to condensed phases for various organic compounds.

Quantum Chemistry Calculations

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to compute molecular properties from which thermodynamic data can be derived. These methods are particularly useful for providing insights into the electronic structure and energetics of molecules.

QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the thermodynamic properties of halogenated compounds based on their molecular descriptors.[4][5] These models use statistical methods to correlate structural features with experimental data for a set of similar compounds, and can then be used to predict the properties of new, untested molecules.

Logical Workflow for Thermodynamic Property Assessment

The following diagram illustrates a logical workflow for the determination and application of thermodynamic properties in a research and development setting, particularly when direct experimental data is not available.

Caption: Workflow for Thermodynamic Property Assessment.

Conclusion

While direct experimental thermodynamic data for this compound is currently limited, this guide provides a robust framework for researchers and professionals to understand and assess its properties. By utilizing computed data, employing established experimental protocols for analogous compounds, and leveraging theoretical estimation methods, a comprehensive thermodynamic profile can be developed. This information is essential for the safe and efficient use of this compound in research, development, and potential commercial applications. Further experimental investigation into the properties of this compound is warranted to validate and refine the estimated values presented herein.

References

- 1. Khan Academy [khanacademy.org]

- 2. Specific heat capacity - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3D-QSAR based on quantum-chemical molecular fields: toward an improved description of halogen interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

(Dichloromethyl)cyclohexane: A Technical Guide to Safety, Handling, and Toxicity

Disclaimer: This document provides a comprehensive overview of the available safety, handling, and toxicity information for (Dichloromethyl)cyclohexane (CAS No. 24099-71-6). It is intended for use by researchers, scientists, and drug development professionals. Direct toxicological data for this specific compound is limited. Therefore, much of the guidance provided is based on the chemical's structure, data from analogous compounds (dichlorinated alkanes and cyclohexyl derivatives), and general principles of chemical safety. All users should exercise caution and consult with a qualified safety professional before handling this substance.

Chemical and Physical Properties

Limited experimental data is available for the physical and chemical properties of this compound. The following table summarizes computed data.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₂Cl₂ | PubChem[1] |

| Molecular Weight | 167.07 g/mol | PubChem[1] |

| CAS Number | 24099-71-6 | PubChem[1] |

| IUPAC Name | dichloromethylcyclohexane | PubChem[1] |

| SMILES | C1CCC(CC1)C(Cl)Cl | PubChem[1] |

| InChI | InChI=1S/C7H12Cl2/c8-7(9)6-4-2-1-3-5-6/h6-7H,1-5H2 | PubChem[1] |

| Computed XLogP3 | 3.9 | PubChem[1] |

Hazard Identification and GHS Classification

Inferred Potential Hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled. Chlorinated hydrocarbons can exhibit toxicity to the liver, kidneys, and central nervous system.

-

Skin Corrosion/Irritation: Likely to be a skin irritant. Prolonged or repeated contact may cause dermatitis.

-

Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.

-

Aspiration Hazard: If the substance is a liquid, it may be an aspiration hazard if swallowed.

-

Environmental Hazards: Potentially harmful to aquatic life.

Toxicology

No specific toxicological studies on this compound were identified. The toxicological profile is therefore inferred from related compounds.

General Toxicity of Chlorinated Hydrocarbons:

Chlorinated hydrocarbons are known to have a range of toxic effects. The liver and kidneys are often target organs. Neurological effects, such as dizziness, headache, and incoordination, can also occur with exposure.

Toxicity of Cyclohexane Derivatives:

Cyclohexane itself can cause central nervous system depression, and it is a skin and respiratory tract irritant.

Due to the lack of specific data, it is prudent to handle this compound as a substance with unknown but potentially significant toxicity.

Safety and Handling

All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

4.1. Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented. The following are minimum recommendations:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Glove breakthrough times should be considered for prolonged handling.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or in situations with a higher risk of splashing, chemical-resistant coveralls may be necessary.

-

Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a respirator with an appropriate organic vapor cartridge is recommended.

4.2. Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

4.3. Spill and Emergency Procedures

-

Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

-

Large Spills: Evacuate the area and prevent entry. Contact environmental health and safety personnel.

-

Fire: Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water, as it may be ineffective and spread the chemical. Fire may produce irritating and toxic gases, including hydrogen chloride.

4.4. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols

Due to the absence of specific published studies on this compound, detailed experimental protocols are not available. The following section provides a generalized workflow for handling a chemical with unknown toxicity in a research setting.

General Experimental Workflow for Handling Potentially Hazardous Chemicals

Caption: General workflow for experiments with potentially hazardous chemicals.

Hazard Assessment Logic

When specific toxicological data is unavailable, a logical process of hazard assessment based on analogous compounds is necessary.

Caption: Logical relationship for hazard assessment in the absence of specific data.

References

Conformational Landscape of (Dichloromethyl)cyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Cyclohexane Conformational Analysis

The chair conformation is the most stable arrangement of the cyclohexane ring, minimizing both angle and torsional strain. Substituents on a cyclohexane ring can occupy two distinct positions: axial (perpendicular to the plane of the ring) and equatorial (in the plane of the ring). The interplay of steric and electronic effects governs the equilibrium between the two chair conformers, with the equatorial position being generally favored for most substituents to alleviate unfavorable 1,3-diaxial interactions. The energetic preference for the equatorial position is quantified by the conformational A-value, which represents the change in Gibbs free energy (ΔG°) for the equatorial to axial equilibrium.

Conformational Isomers of (Dichloromethyl)cyclohexane

This compound exists as an equilibrium between two chair conformations: one with the dichloromethyl group in an axial position and the other with the group in an equatorial position. The stability of these conformers is primarily dictated by steric hindrance.

-

Equatorial Conformer: In this conformation, the bulky dichloromethyl group is directed away from the cyclohexane ring, minimizing steric interactions with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). This is the sterically favored and, therefore, expected to be the more stable conformer.

-

Axial Conformer: When the dichloromethyl group occupies an axial position, it experiences significant steric repulsion from the two axial hydrogens at the C3 and C5 positions. This 1,3-diaxial strain destabilizes this conformation. The magnitude of this destabilization is influenced by the effective size of the dichloromethyl group.

The equilibrium between these two conformers can be represented as a ring-flip process.

Estimated Quantitative Conformational Analysis

Due to the absence of specific experimental data for this compound in the literature, we can estimate its conformational preferences by comparing it to related substituents. The steric demand of a substituent is the primary determinant of its A-value.

Table 1: Estimated Conformational Data for this compound

| Parameter | Axial Conformer | Equatorial Conformer | Estimated ΔG° (kcal/mol) | Estimated Keq (at 298 K) |

| Relative Stability | Less Stable | More Stable | ~2.0 - 2.5 | ~20 - 50 |

| Key Interactions | 1,3-Diaxial Strain | Minimal Steric Strain |

Note: The ΔG° and Keq values are estimations based on the expected steric bulk of the dichloromethyl group, which is anticipated to be greater than that of a methyl or chloromethyl group.

Table 2: Comparison of A-Values for Related Substituents

| Substituent | A-Value (kcal/mol) |

| -CH3 | 1.74 |

| -Cl | 0.53 |

| -CH2Cl | ~1.8 |

| -CHCl2 | ~2.0 - 2.5 (Estimated) |

| -C(CH3)3 | > 4.5 |

The A-value for the dichloromethyl group is expected to be larger than that of the methyl and chloromethyl groups due to the increased steric bulk of the two chlorine atoms. The presence of two chlorine atoms increases the van der Waals radius of the substituent, leading to more significant 1,3-diaxial interactions in the axial conformation.

Experimental Protocols for Conformational Analysis

The determination of conformational equilibria and the energetic differences between conformers relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful tool for studying conformational isomers. At sufficiently low temperatures, the rate of ring-flipping becomes slow on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial conformers.

Experimental Workflow for NMR Analysis:

Key Methodological Considerations:

-

Solvent Choice: The choice of solvent can influence the conformational equilibrium. Non-polar solvents are often preferred to minimize solvent-solute interactions.

-

Temperature Control: Precise temperature control is crucial for obtaining accurate thermodynamic data from van't Hoff plots (ln(Keq) vs. 1/T).

-

Signal Assignment: 2D NMR techniques (e.g., COSY, HSQC) may be necessary to unambiguously assign signals to the axial and equatorial conformers.

Computational Chemistry

Quantum mechanical calculations provide a theoretical means to investigate the geometries and relative energies of conformers.

Computational Workflow:

Key Methodological Considerations:

-

Level of Theory: The choice of the theoretical method (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) will affect the accuracy of the results.

-

Solvation Models: Implicit or explicit solvation models can be included to account for the effect of the solvent on the conformational equilibrium.

Conclusion and Future Directions

The conformational analysis of this compound is expected to follow the well-established principles for substituted cyclohexanes, with a strong preference for the equatorial conformer. The steric bulk of the dichloromethyl group is the primary factor driving this preference. While this guide provides a robust theoretical framework and estimated data, experimental and computational studies are needed to determine the precise A-value and thermodynamic parameters for this compound. Such data would be invaluable for accurately modeling its behavior in various chemical and biological systems, aiding in the rational design of molecules with specific conformational properties. Further research employing low-temperature NMR spectroscopy and high-level computational methods is highly encouraged to fill this knowledge gap.

An In-depth Technical Guide to the Free Radical Chlorination of Cyclohexane

Audience: Researchers, scientists, and drug development professionals.

Abstract

The free radical chlorination of cyclohexane is a fundamental reaction in organic chemistry, converting an inert alkane into a functionalized chlorocyclohexane, a valuable synthetic intermediate. This process proceeds via a radical chain mechanism, typically initiated by ultraviolet (UV) light or a chemical initiator. This guide provides a comprehensive overview of the reaction mechanism, including its initiation, propagation, and termination phases. It presents key quantitative data, such as bond dissociation energies and reaction enthalpies, in a structured format. Furthermore, a detailed experimental protocol is provided, alongside visualizations of the reaction pathway and experimental workflow to facilitate a deeper understanding and practical application of this important transformation.

Reaction Mechanism

The free radical chlorination of an alkane like cyclohexane is a classic example of a chain reaction, which is characterized by three distinct stages: initiation, propagation, and termination.[1] The overall reaction is as follows:

C₆H₁₂ + Cl₂ --(hν or Δ)--> C₆H₁₁Cl + HCl

Initiation

The reaction begins with the homolytic cleavage of the relatively weak chlorine-chlorine bond to generate two highly reactive chlorine radicals (Cl•). This step requires an energy input, typically in the form of UV light (hν) or heat (Δ).[2]

-

Reaction: Cl₂ → 2 Cl•

This initiation step is crucial as it produces the radicals necessary to start the chain reaction.[1]

Propagation

The propagation phase consists of a cycle of two steps that can repeat many times, consuming reactants and forming the desired product without a net change in the number of radicals.

-

Step 1: Hydrogen Abstraction. A chlorine radical abstracts a hydrogen atom from a cyclohexane molecule. This is the rate-determining step and results in the formation of a molecule of hydrogen chloride (HCl) and a cyclohexyl radical (C₆H₁₁•).[3]

-

Reaction: C₆H₁₂ + Cl• → C₆H₁₁• + HCl

-

-

Step 2: Halogenation. The newly formed cyclohexyl radical reacts with a molecule of chlorine (Cl₂) to produce the final product, chlorocyclohexane (C₆H₁₁Cl), and another chlorine radical. This new chlorine radical can then participate in another hydrogen abstraction step, thus propagating the chain.

-

Reaction: C₆H₁₁• + Cl₂ → C₆H₁₁Cl + Cl•

-

Termination

The chain reaction eventually ceases when two radical species combine to form a stable, non-radical molecule. These termination steps are relatively rare due to the low concentration of radicals at any given moment but are essential for concluding the reaction.

-

Possible Termination Reactions:

-

2 Cl• → Cl₂

-

C₆H₁₁• + Cl• → C₆H₁₁Cl

-

2 C₆H₁₁• → C₁₂H₂₂ (Bicyclohexyl)

-

Energetics and Quantitative Data

The feasibility and progression of the reaction are governed by the energy changes associated with breaking and forming bonds. The enthalpy change (ΔH) for each step can be estimated using bond dissociation energies (BDE).

| Bond | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) |

| Cl-Cl in Cl₂ | 243 | 58 |

| Secondary C-H in Cyclohexane | 410 | 98 |

| H-Cl | 431 | 103 |

| C-Cl in Chlorocyclohexane (approx.) | 297 | 71 |

Note: The C-Cl BDE is an approximation based on similar structures.[4] The C-H BDE for cyclohexane is for a secondary hydrogen.[4]

Using this data, we can calculate the enthalpy change for the propagation steps:

Table 2: Enthalpy Change (ΔH) for Propagation Steps

| Step | Bonds Broken (kJ/mol) | Bonds Formed (kJ/mol) | ΔH (kJ/mol) | Thermodynamic Profile |

| C₆H₁₂ + Cl• → C₆H₁₁• + HCl | C-H (+410) | H-Cl (-431) | -21 | Exothermic |

| C₆H₁₁• + Cl₂ → C₆H₁₁Cl + Cl• | Cl-Cl (+243) | C-Cl (-297) | -54 | Exothermic |

| Overall Propagation | C-H (+410), Cl-Cl (+243) | H-Cl (-431), C-Cl (-297) | -75 | Exothermic |

The overall reaction is exothermic, which is typical for chlorination reactions.

Reaction Selectivity and Product Distribution

Free radical chlorination is known to be a relatively unselective process. However, in the case of cyclohexane, all twelve hydrogen atoms are chemically equivalent (secondary hydrogens), so the monochlorination reaction leads to a single product, chlorocyclohexane.

The primary challenge in this synthesis is preventing over-halogenation. If the concentration of chlorine is high relative to cyclohexane, the initially formed chlorocyclohexane can undergo further chlorination to yield a mixture of dichlorocyclohexane isomers. To achieve a good yield of the desired monochlorinated product, the reaction is typically carried out using a large excess of cyclohexane.[2]

Detailed Experimental Protocol

While direct use of chlorine gas is feasible, it is hazardous. A safer and more convenient laboratory procedure involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent and a radical initiator such as azobisisobutyronitrile (AIBN).

Materials and Equipment

-

Cyclohexane (25.0 mL)

-

Sulfuryl chloride (SO₂Cl₂) (9.0 mL)

-

Azobisisobutyronitrile (AIBN) (0.10 g)

-

0.5 M Sodium carbonate solution

-

Anhydrous Calcium Chloride (CaCl₂)

-

250 mL Round-bottom flask (RBF)

-

Reflux condenser

-

Heating mantle with Variac

-

125 mL Separatory funnel

-

Erlenmeyer flasks

-

Simple distillation apparatus

-

Boiling chips

Procedure

Week 1: Reaction and Workup

-

Reaction Setup: To a dry 250 mL round-bottom flask, add 25.0 mL of cyclohexane. In a fume hood, carefully add 9.0 mL of sulfuryl chloride and 0.10 g of AIBN to the flask.

-

Reflux: Assemble a reflux apparatus with the RBF and condenser. Heat the mixture to a gentle reflux using a heating mantle. The AIBN will decompose, initiating the radical chain reaction. Gaseous byproducts (SO₂ and HCl) will be evolved. Continue the reflux for approximately 1 hour.

-

Cooling and Quenching: After the reflux period, allow the mixture to cool to room temperature.

-

Extraction and Washing: Transfer the cooled reaction mixture to a 125 mL separatory funnel. Wash the organic layer with several 10 mL portions of 0.5 M sodium carbonate solution to neutralize any remaining acidic byproducts. Check the aqueous layer with litmus paper to ensure it is basic.

-

Perform a final wash with 10 mL of water.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous calcium chloride (approx. 3 g).

Week 2: Purification

-

Simple Distillation: Carefully decant or pipette the dried organic solution into a 50 mL RBF, add a few boiling chips, and set up for simple distillation.

-

Fraction Collection: Gently heat the solution. Collect two fractions in pre-weighed receiving flasks. The first fraction will be primarily unreacted cyclohexane (boiling point ~81°C).

-

As the temperature rises, change the receiving flask to collect the second fraction, which is the desired chlorocyclohexane product (boiling point ~142°C).

-

Analysis: Determine the yield, boiling point, and refractive index of the purified chlorocyclohexane to confirm its identity and purity.[3]

Visualizations

Reaction Mechanism Pathway

Caption: Reaction pathway for the free radical chlorination of cyclohexane.

Experimental Workflow

Caption: Workflow for the synthesis and purification of chlorocyclohexane.

References

- 1. Provide a mechanism for the chlorination of cyclohexane. Be sure ... | Study Prep in Pearson+ [pearson.com]

- 2. Free-radical chlorination of hexane gives very poor yields of 1-c... | Study Prep in Pearson+ [pearson.com]

- 3. scribd.com [scribd.com]

- 4. Chapter 3 Worked Problem 3 [sites.science.oregonstate.edu]

(Dichloromethyl)cyclohexane: A Comprehensive Technical Review for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Dichloromethyl)cyclohexane is a halogenated cycloalkane with potential applications in organic synthesis and medicinal chemistry. Its gem-dihalo functional group offers a unique reactive center for further molecular elaboration. This technical guide provides a comprehensive review of the synthesis, reactivity, and spectroscopic properties of this compound, drawing upon established principles and data from structurally related compounds due to the limited direct research on this specific molecule. This document aims to serve as a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for the formation of gem-dihalides. Two primary routes are proposed: the free-radical chlorination of methylcyclohexane and the conversion of cyclohexanecarboxaldehyde using a chlorinating agent.

Free-Radical Chlorination of Methylcyclohexane

Free-radical halogenation is a common method for the functionalization of alkanes.[1] The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. While monochlorination of methylcyclohexane is known to yield a mixture of isomers, forcing conditions with excess chlorine and UV light can lead to dichlorination.[2] The major product of monochlorination is 1-chloro-1-methylcyclohexane due to the greater stability of the tertiary radical intermediate.[2][3] Further chlorination at the methyl group would lead to this compound.

Experimental Protocol (Proposed):

-

Initiation: A solution of methylcyclohexane in a suitable solvent (e.g., carbon tetrachloride) is prepared in a quartz reaction vessel. A radical initiator, such as AIBN, can be added, or the reaction can be initiated by UV irradiation (e.g., with a high-pressure mercury lamp).

-

Propagation: Chlorine gas is bubbled through the solution at a controlled rate while maintaining the desired reaction temperature (e.g., reflux). The reaction mixture is continuously irradiated with UV light.

-

Monitoring: The reaction progress is monitored by gas chromatography (GC) to observe the formation of mono- and dichlorinated products.

-

Termination & Work-up: Upon completion, the reaction is quenched, and the mixture is washed with an aqueous solution of sodium thiosulfate to remove excess chlorine, followed by a wash with sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation to isolate this compound from other chlorinated isomers and unreacted starting material.

Caption: Free-radical dichlorination of methylcyclohexane.

From Cyclohexanecarboxaldehyde

The reaction of aldehydes and ketones with phosphorus pentachloride (PCl₅) is a classic method for the synthesis of gem-dichlorides.[4] This reaction involves the replacement of the carbonyl oxygen with two chlorine atoms.

Experimental Protocol (Proposed):

-

Reaction Setup: Cyclohexanecarboxaldehyde is dissolved in a dry, inert solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a reflux condenser and a gas outlet to vent HCl gas.

-

Reagent Addition: Phosphorus pentachloride is added portion-wise to the stirred solution at 0 °C. The reaction is exothermic and produces HCl gas.

-

Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction mixture is cooled and slowly poured onto crushed ice to decompose the excess PCl₅ and POCl₃. The organic layer is separated, washed with cold water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation.

Caption: Synthesis from cyclohexanecarboxaldehyde.

Reactivity of this compound

The reactivity of this compound is primarily dictated by the presence of the dichloromethyl group. This group can undergo nucleophilic substitution and elimination reactions, although the presence of two chlorine atoms on the same carbon influences the reaction pathways compared to monochlorinated analogues. The reactivity can be compared to that of benzylic halides, which are also activated towards substitution reactions.[5][6]

Nucleophilic Substitution

This compound is expected to undergo Sₙ1 and Sₙ2 reactions. The secondary nature of the carbon bearing the chlorines and the potential for carbocation stabilization suggest that Sₙ1 pathways are possible, particularly with weak nucleophiles in polar protic solvents. Strong nucleophiles would favor an Sₙ2 mechanism.

Elimination Reactions

Treatment with a strong, bulky base is expected to induce elimination reactions (E1 or E2), leading to the formation of (chloromethylene)cyclohexane. The regioselectivity and stereoselectivity of these reactions would be of significant interest for synthetic applications.

Spectroscopic Properties

The spectroscopic data for this compound can be predicted based on the analysis of similar chlorinated and substituted cyclohexanes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic C-Cl stretching absorptions.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (Predicted) |

| C-H (cyclohexyl) stretch | 2850-2950 |

| C-H (dichloromethyl) stretch | ~3000 |

| C-Cl stretch | 650-850[7][8][9] |

NMR Spectroscopy

¹H NMR: The proton on the dichloromethyl group is expected to be significantly deshielded due to the inductive effect of the two chlorine atoms. The protons on the cyclohexane ring will appear as a complex multiplet in the typical aliphatic region.

¹³C NMR: The carbon of the dichloromethyl group will be deshielded due to the attached chlorine atoms. The carbons of the cyclohexane ring will show shifts dependent on their proximity to the dichloromethyl group.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| 5.5 - 6.0 | -CHCl₂ |

| 1.0 - 2.2 | Cyclohexyl-H |

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). Common fragmentation patterns would involve the loss of chlorine radicals and HCl.[10][11][12]

Potential Applications in Drug Development

While no specific applications of this compound in drug development have been reported, gem-dihalogenated scaffolds are of interest in medicinal chemistry. The gem-difluoro group, for instance, is often used as a bioisostere for a carbonyl group or to modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability.[13] The dichloromethyl group could potentially serve a similar role, or act as a synthetic handle for the introduction of other functional groups. The reactivity of the C-Cl bonds allows for the construction of more complex molecules, making this compound a potentially valuable building block in the synthesis of novel therapeutic agents.

Conclusion

This compound, while not extensively studied, represents a molecule with interesting synthetic potential. The methods for its preparation are based on well-established organic reactions, and its reactivity is predicted to be a rich area for exploration. The spectroscopic data, though largely predictive at this stage, provides a framework for its characterization. For researchers in organic synthesis and drug discovery, this compound offers opportunities for the development of novel synthetic methodologies and the creation of new molecular architectures with potential biological activity. Further empirical investigation is warranted to fully elucidate the properties and unlock the potential of this compound.

References

- 1. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 2. Question: 1-methylcyclohexane undergoes chlorination. Write down the reac.. [askfilo.com]

- 3. chem.ualberta.ca [chem.ualberta.ca]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Synthesis of gem-Difluoroalkenes - ChemistryViews [chemistryviews.org]

Commercial availability and suppliers of (Dichloromethyl)cyclohexane

For researchers, scientists, and professionals in drug development, this guide provides a concise technical overview of (Dichloromethyl)cyclohexane, a niche chemical compound. Due to its limited commercial availability, this document focuses on its known properties and outlines a speculative synthetic pathway, offering a foundational resource for those considering its use in novel research applications.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models, as collated in public chemical databases. A summary of these properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂Cl₂ | PubChem[1] |

| Molecular Weight | 167.07 g/mol | PubChem[1] |

| IUPAC Name | dichloromethylcyclohexane | PubChem[1] |

| CAS Number | 24099-71-6 | PubChem[1] |

| InChI Key | WUIZXVIJYDEKPU-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1CCC(CC1)C(Cl)Cl | PubChem[1] |

Commercial Availability

As of late 2025, this compound is not listed in the catalogs of major chemical suppliers as a stock item. Researchers interested in this compound would likely need to pursue custom synthesis.

Experimental Protocols

Hypothetical Synthesis of this compound:

-

Reduction of Cyclohexanecarboxaldehyde to Cyclohexylmethanol: The initial step would involve the reduction of the aldehyde group of cyclohexanecarboxaldehyde to a primary alcohol. A standard reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol would be suitable for this transformation. The reaction would likely proceed at room temperature, followed by an aqueous workup to isolate the cyclohexylmethanol.

-

Dichlorination of Cyclohexylmethanol: The resulting cyclohexylmethanol could then be subjected to a dichlorination reaction to replace the hydroxyl group with two chlorine atoms. A common reagent for this type of transformation is thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct. This reaction typically requires heating and careful control of conditions to avoid side reactions. Purification would likely involve distillation under reduced pressure.

It is crucial to note that this proposed synthesis is theoretical and would require significant experimental optimization and validation.

Logical Workflow for Hypothetical Synthesis

The following diagram illustrates the logical progression of the hypothetical synthesis of this compound.

References

Potential Research Areas Involving (Dichloromethyl)cyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Dichloromethyl)cyclohexane is a halogenated organic compound with the chemical formula C₇H₁₂Cl₂. While specific research on this molecule is limited, its structure—a cyclohexane ring bearing a gem-dichotomous methyl group—suggests significant potential as a versatile intermediate in organic synthesis. The dichloromethyl group can be considered a masked aldehyde, and the cyclohexane scaffold is a common motif in pharmaceuticals, agrochemicals, and materials science. This guide aims to outline potential research areas, propose synthetic applications, and provide hypothetical experimental protocols to stimulate further investigation into this promising yet underexplored chemical entity.

Physicochemical Properties and Spectroscopic Data

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value |

| Molecular Formula | C₇H₁₂Cl₂ |

| Molecular Weight | 167.07 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~180-190 °C |

| Density | ~1.1 g/mL |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether, hexanes), insoluble in water. |

Table 2: Spectroscopic Data for Cyclohexanecarboxaldehyde

| Analysis | Data | Reference |

| ¹H NMR (CDCl₃) | 9.65 (d, 1H, J=1.5 Hz), 2.35-2.25 (m, 1H), 1.95-1.15 (m, 10H) | [1][2] |

| ¹³C NMR (CDCl₃) | 204.5, 51.5, 26.5, 25.8, 25.0 | [3][4] |

| IR (neat) | 2930, 2855, 2710, 1725 cm⁻¹ | [5][6][7] |

| Mass Spectrum (EI) | m/z (%): 112 (M⁺, 15), 83 (100), 55 (85), 41 (50) | [6][7] |

Potential Research Areas and Synthetic Utility